5-[(2-Methylphenoxy)methyl]-2-furaldehyde
Description
Significance of Furan (B31954) Scaffolds as Versatile Synthons and Building Blocks
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in the field of organic synthesis. numberanalytics.com Its unique electronic properties and reactivity make it a versatile building block, or synthon, for creating more complex molecules. acs.org Furan derivatives are widespread in nature, appearing in natural products like terpenoids, alkaloids, and polyketides, and are integral to medicinal chemistry. numberanalytics.comresearchgate.net
The utility of the furan scaffold stems from its dual reactivity. While it possesses aromatic character, its resonance energy is significantly lower than that of benzene (B151609), allowing it to undergo dearomatization reactions under relatively mild conditions. acs.org This enables it to act as a diene in Diels-Alder cycloadditions, leading to the formation of complex cyclic systems. acs.orgnumberanalytics.com Furthermore, the furan ring is susceptible to electrophilic substitution, ring-opening, and metal-catalyzed reactions, providing numerous pathways for functionalization. numberanalytics.comnumberanalytics.com This chemical flexibility allows chemists to convert the furan core into a wide array of other structures, including pyrans, 1,4-dicarbonyl compounds, and tetrahydrofuran (B95107) derivatives, which are common motifs in biologically active molecules. acs.org The ease of functionalization and the ability to participate in various reaction types make furan scaffolds highly valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comtubitak.gov.tr
Structural Characteristics and Chemical Importance of Aryloxymethyl Moieties
The aryloxymethyl group is a key structural motif that consists of an aryl ring linked to a methyl group through an ether oxygen. This moiety is significant in medicinal chemistry and drug design as it can substantially influence a molecule's pharmacological profile. The incorporation of an aryloxymethyl group can affect properties such as lipophilicity, which in turn influences membrane permeability, bioavailability, and how a drug is absorbed and distributed in the body. omicsonline.orgjocpr.com
The aromatic ring within the aryloxymethyl moiety provides a rigid, planar structure that can engage in various non-covalent interactions, such as π-stacking, with biological targets like proteins and enzymes. jocpr.com The specific substituents on the aryl ring can be modified to fine-tune electronic and steric properties, thereby optimizing drug-target interactions. jocpr.com For example, the presence of an alkyl group like the methyl group in the 2-position (ortho-position) of the phenoxy ring in 5-[(2-Methylphenoxy)methyl]-2-furaldehyde can influence the conformation of the entire side chain. This steric hindrance can affect how the molecule binds to a receptor. Furthermore, aryloxymethyl groups have been incorporated into various molecular frameworks, including as part of prodrug strategies to mask polar groups and improve cellular penetration. nih.govnih.gov
Contextualization of this compound within Functionalized Heterocyclic Chemistry
This compound is a functionalized heterocyclic compound that combines the features of a furan scaffold with an aryloxymethyl moiety. Its structure consists of a 2-furaldehyde core, where the hydrogen at the 5-position is substituted with a (2-methylphenoxy)methyl group. The aldehyde group at the 2-position is a reactive site, capable of undergoing a variety of chemical transformations, while the furan ring itself provides the versatile synthetic platform discussed previously.
The compound fits within the class of 5-substituted-2-furaldehydes. This class of molecules is significant because the substituent at the 5-position can be varied to create a wide range of derivatives with different properties. The synthesis of such compounds often involves the coupling of a suitable organic fragment to a pre-formed furan ring, for instance, through cross-coupling reactions with 5-bromo-2-furaldehyde. nih.gov In this specific molecule, the side chain introduces both an ether linkage and a substituted aromatic ring (o-cresol), which can impart specific solubility, steric, and electronic characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H12O3 |
| Molecular Weight | 216.23 g/mol scbt.com |
Data sourced from Santa Cruz Biotechnology. scbt.com
Overview of Research Methodologies Applicable to Complex Organic Compounds
The study of complex organic compounds like this compound involves a combination of synthesis, purification, and characterization techniques.
Synthesis: The construction of such molecules often relies on well-established methods in organic chemistry. The synthesis of functionalized furans can be achieved through various routes, including:
The Paal-Knorr synthesis: A classic method involving the cyclization of 1,4-dicarbonyl compounds. numberanalytics.com
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki or Stille coupling, are frequently used to attach aryl or other groups to the furan ring. For example, a common starting material is 5-bromo-2-furaldehyde, which can be coupled with various organometallic reagents. nih.govresearchgate.net
Multicomponent Reactions (MCRs): These efficient processes combine three or more reactants in a single step to form complex products, offering high atom economy and clean reaction profiles. tubitak.gov.tr
Purification and Characterization: After synthesis, the compound must be purified, typically using techniques like column chromatography or recrystallization. The verification of its structure is then carried out using a suite of analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule, providing detailed information about the connectivity of atoms. nih.gov
Mass Spectrometry (MS): This technique provides the exact molecular weight and can offer clues about the structure through fragmentation patterns. nist.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the aldehyde (C=O stretch) and ether (C-O-C stretch) groups. researchgate.net
These methodologies are fundamental to organic chemistry and are essential for the preparation and confirmation of novel, complex molecules like this compound.
Structure
3D Structure
Properties
IUPAC Name |
5-[(2-methylphenoxy)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-10-4-2-3-5-13(10)15-9-12-7-6-11(8-14)16-12/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMOJIBXVQWNJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701232712 | |
| Record name | 5-[(2-Methylphenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701232712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438220-11-2 | |
| Record name | 5-[(2-Methylphenoxy)methyl]-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438220-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2-Methylphenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701232712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 5 2 Methylphenoxy Methyl 2 Furaldehyde
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. This process helps in designing a logical and efficient synthetic route.
The most logical retrosynthetic disconnection for 5-[(2-Methylphenoxy)methyl]-2-furaldehyde is at the ether bond (C-O-C). This disconnection is characteristic of the Williamson ether synthesis, a reliable and versatile method for preparing ethers. masterorganicchemistry.com The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide acts as a nucleophile to displace a leaving group from an alkyl halide. masterorganicchemistry.comyoutube.com
This disconnection breaks the target molecule into two key synthons: a furan-containing electrophile and a phenoxide nucleophile. This strategy avoids altering the sensitive aldehyde functional group on the furan (B31954) ring during the key bond-forming step.
The retrosynthetic analysis directly points to two readily accessible precursor molecules:
5-(Chloromethyl)furfural (CMF): This molecule serves as the key electrophile. The chlorine atom is attached to a benzylic-like carbon, making it highly susceptible to nucleophilic substitution. CMF is a significant biomass-derived platform chemical that can be synthesized in high yields from carbohydrates like fructose, glucose, and even directly from cellulosic materials using biphasic reaction systems with aqueous hydrochloric acid. acs.orgescholarship.org The ability to produce CMF from renewable feedstocks makes it an attractive starting material. mdpi.com
2-Methylphenol (o-cresol): This compound provides the nucleophilic component after deprotonation. 2-Methylphenol is a common industrial chemical. In the synthesis, it is converted to its conjugate base, the 2-methylphenoxide ion, using a suitable base. gordon.edumiracosta.edu This phenoxide is the active nucleophile that attacks the CMF molecule.
The properties of these key precursors are summarized in the table below.
| Precursor Name | Chemical Formula | Molar Mass | Role in Synthesis |
| 5-(Chloromethyl)furfural (CMF) | C₆H₅ClO₂ | 144.55 g/mol | Electrophile |
| 2-Methylphenol (o-cresol) | C₇H₈O | 108.14 g/mol | Nucleophile (after deprotonation) |
Established and Proposed Synthetic Routes
The most established and logical route for synthesizing this compound is the Williamson ether synthesis, which combines the precursors identified through retrosynthesis. While a specific route designated "Synthesis Route (10)" from MOLBASE was referenced, details for this specific protocol are not available in the public domain literature. Therefore, the discussion will focus on the principles of the Williamson ether synthesis as applied to these specific reactants.
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The process can be described in two main steps:
Deprotonation of 2-Methylphenol: 2-Methylphenol is treated with a strong base, such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH), to form the sodium or potassium 2-methylphenoxide salt. masterorganicchemistry.comgordon.edu This step is a simple acid-base reaction that generates a potent nucleophile. The use of NaH is particularly effective as it results in the formation of hydrogen gas, which bubbles out of the reaction mixture and drives the equilibrium forward. youtube.com
Nucleophilic Attack: The resulting 2-methylphenoxide ion attacks the electrophilic carbon of the chloromethyl group on 5-(chloromethyl)furfural. In a concerted SN2 step, the C-O bond is formed as the C-Cl bond is broken, displacing the chloride ion as the leaving group. masterorganicchemistry.com This reaction forms the desired ether linkage and yields the final product, this compound.
Optimizing reaction conditions is crucial for maximizing yield and minimizing side products. Key parameters for the Williamson ether synthesis of the target compound include the choice of base, solvent, and temperature.
| Parameter | Options & Considerations | Rationale |
| Base | NaOH, KOH, NaH masterorganicchemistry.comgordon.edumiracosta.edu | A strong base is required to fully deprotonate the phenol, creating a strong nucleophile. NaH is often preferred for its irreversible nature. youtube.com |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) or the parent alcohol. masterorganicchemistry.com | Polar aprotic solvents effectively solvate the counter-ion (Na⁺ or K⁺) without interfering with the nucleophile, thus accelerating the SN2 reaction. |
| Temperature | Gentle heating (e.g., 90-100°C) may be required. gordon.edu | Heating increases the reaction rate, but excessive temperatures can lead to decomposition, particularly of the furan ring. |
| Catalyst | Phase-Transfer Catalysts (e.g., quaternary ammonium (B1175870) salts) | If using a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst can be used to shuttle the phenoxide ion into the organic phase to react with CMF. |
Chemoselectivity: The primary challenge to chemoselectivity is the presence of multiple electrophilic sites in the CMF molecule. Besides the target chloromethyl group, the aldehyde carbonyl carbon is also electrophilic. However, the chloromethyl group is part of a highly reactive benzylic-like halide system, making it a much better electrophile for SN2 reactions than the aldehyde carbonyl under these conditions. Side reactions, such as the formation of humins (polymeric byproducts from furan degradation), can occur, especially under harsh acidic or basic conditions. cetjournal.it
Regioselectivity: The reaction is inherently regioselective. The nucleophilic attack occurs specifically at the carbon atom bearing the chlorine atom, as it is the only site suitable for an SN2 reaction to displace a good leaving group. There are no other positions on the CMF molecule that would compete for substitution under these conditions.
Stereoselectivity: The target molecule, this compound, is achiral. Neither the starting materials nor the product contain any stereocenters. Therefore, considerations of stereoselectivity are not applicable to this specific synthesis.
Precursor Chemistry and Intermediate Synthesis
The successful synthesis of this compound hinges on the efficient preparation of its key precursors. This involves the generation of a nucleophilic phenoxide and an electrophilic furan derivative.
The primary precursor from the aromatic portion of the molecule is 2-methylphenol (also known as o-cresol). To act as a nucleophile in the Williamson ether synthesis, its phenolic hydroxyl group must be deprotonated to form the corresponding 2-methylphenoxide salt.
This is a straightforward acid-base reaction, typically achieved by treating 2-methylphenol with a strong base. Common bases for this purpose include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution, or stronger bases like sodium hydride (NaH) in an aprotic solvent for an anhydrous reaction. umich.edumdpi.com
The general reaction is as follows:
C₇H₈O (2-methylphenol) + NaOH → C₇H₇NaO (sodium 2-methylphenoxide) + H₂O
For laboratory and industrial-scale preparations where the subsequent ether synthesis requires anhydrous conditions to minimize side reactions, the removal of water is critical. This can be achieved by azeotropic distillation with a solvent like xylene or by using a reagent like sodium hydride which produces hydrogen gas instead of water. mdpi.com
Table 1: Methods for the Preparation of 2-Methylphenoxide
| Base | Solvent | Byproduct | Considerations |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | Water/Ethanol | Water | Economical; water must be removed for subsequent anhydrous reactions. |
| Potassium Hydroxide (KOH) | Water/Ethanol | Water | Similar to NaOH; potassium salts are sometimes more soluble. |
| Sodium Hydride (NaH) | THF, DMF | Hydrogen (H₂) | Generates an anhydrous product; requires careful handling due to flammability of H₂. |
The furan-containing precursor requires a reactive functional group at the 5-position to facilitate nucleophilic substitution. The most prominent and versatile intermediate for this purpose is 5-(chloromethyl)furfural (CMF). CMF is considered a superior platform chemical to its hydroxyl analogue, 5-(hydroxymethyl)furfural (HMF), due to its higher reactivity, stability, and hydrophobicity, which simplifies extraction from aqueous reaction media. rsc.orgresearchgate.net
CMF is typically synthesized directly from biomass-derived carbohydrates, such as fructose, glucose, sucrose, and even complex polysaccharides like cellulose (B213188) and inulin. rsc.orgmasterorganicchemistry.com The process generally involves the acid-catalyzed dehydration of hexose (B10828440) sugars to form HMF, which is then converted in situ to CMF via reaction with a chloride source, commonly hydrochloric acid (HCl). researchgate.netresearchgate.net To prevent degradation of the furan product, these reactions are often performed in biphasic systems, where an organic solvent (e.g., chloroform, 1,2-dichloroethane) continuously extracts CMF from the aqueous acidic phase as it is formed. masterorganicchemistry.comncsu.edu
Recent protocols have focused on improving yields and selectivity. For instance, using a combination of HCl and Lewis acids like ZnCl₂ can enhance CMF yields from polymeric carbohydrates. rsc.org Another approach involves using concentrated HCl with phase transfer catalysts to improve efficiency. researchgate.net
Table 2: Selected Methods for Synthesis of 5-(Chloromethyl)furfural (CMF) from Biomass
| Carbohydrate Source | Catalyst/Reagent | Solvent System | Typical Yield | Reference |
|---|---|---|---|---|
| Fructose | HCl-H₃PO₄ | Biphasic (CHCl₃/H₂O) | ~47% | masterorganicchemistry.com |
| Spent Aromatic Biomass | HCl, NaCl | Biphasic (CHCl₃/H₂O) | ~76 mol% | researchgate.net |
| Polymeric Carbohydrates (e.g., Starch, Cellulose) | HCl, ZnCl₂ | Biphasic (1,2-Dichloroethane/H₂O) | Good | rsc.org |
| Sucrose | Phase Transfer Catalyst | Biphasic | 73% | nih.gov |
Green Chemistry Principles in Synthetic Design
Applying green chemistry principles to the synthesis of this compound is crucial for developing a sustainable and environmentally responsible process. Key metrics include maximizing atom economy, careful solvent selection, and minimizing waste.
Atom Economy is a theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms that become part of the desired product. youtube.com For the proposed Williamson ether synthesis between CMF and sodium 2-methylphenoxide:
C₇H₇NaO + C₆H₅ClO₂ → C₁₃H₁₂O₃ + NaCl
The molecular weights are:
Sodium 2-methylphenoxide (C₇H₇NaO): 130.12 g/mol
5-(Chloromethyl)furfural (C₆H₅ClO₂): 144.55 g/mol
this compound (C₁₃H₁₂O₃): 216.23 g/mol
Sodium Chloride (NaCl): 58.44 g/mol
The atom economy is calculated as: [Mass of desired product / Total mass of reactants] x 100% [216.23 / (130.12 + 144.55)] x 100% = 78.7%
This value is moderately high, but the reaction generates a stoichiometric amount of salt (NaCl) as a byproduct, which is a key drawback of the classical Williamson synthesis.
E-Factor (Environmental Factor) provides a more practical measure of waste, defined as the total mass of waste generated per mass of product.
E-Factor = [Total Mass In - Mass of Product] / Mass of Product
Assuming a hypothetical 90% yield for the reaction, the E-Factor calculation would include the salt byproduct, any unreacted starting materials, and solvent/catalyst waste. The primary waste product is the inorganic salt, leading to an E-factor significantly greater than zero and highlighting an area for process optimization.
Solvent choice has a major impact on the environmental footprint of a synthesis. In the context of CMF production from biomass, green solvents are increasingly being explored. Deep eutectic solvents (DES), such as those based on choline (B1196258) chloride, are gaining attention as they are often biodegradable, have low toxicity, and can act as both solvent and catalyst. nih.gov Bio-derived solvents like γ-valerolactone (GVL) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are also promising green alternatives to traditional chlorinated solvents or dipolar aprotic solvents like DMF and NMP, which are facing regulatory pressure. ncsu.eduacsgcipr.org
For the Williamson ether synthesis step, phase-transfer catalysis (PTC) offers a green advantage. PTC can facilitate the reaction between the aqueous phenoxide solution and the CMF in an organic solvent, eliminating the need for hazardous, anhydrous solvents and strong, expensive bases like sodium hydride. acsgcipr.org This reduces waste and improves safety.
Waste minimization strategies would focus on:
Recycling Solvents: Implementing distillation and recovery systems for organic solvents used in extraction and reaction steps.
Catalyst Reusability: Employing heterogeneous or recyclable catalysts for both CMF production and the etherification step.
Byproduct Valorization: Investigating potential uses for the sodium chloride byproduct, although this is often challenging.
Emerging Methodologies for Heterocyclic Synthesis
While the Williamson ether synthesis is a robust and established method, emerging methodologies offer potential improvements in efficiency, selectivity, and sustainability for the synthesis of furan derivatives.
One significant area of development is the use of catalytic etherification . Instead of a stoichiometric base, catalytic systems are being developed. For instance, the direct etherification of 5-(hydroxymethyl)furfural (HMF) with alcohols can be achieved using solid acid catalysts like zeolites (e.g., H-BEA, ZSM-5) or functionalized resins (e.g., Amberlyst-15). ehu.esacs.org These methods can offer high selectivity and allow for easier catalyst separation and reuse. acs.org Applying this concept to the reaction of HMF or CMF with phenols using a recyclable solid acid or base catalyst could represent a greener alternative to the classical Williamson synthesis, potentially avoiding the formation of salt waste.
Furthermore, advancements in reductive etherification allow for one-pot conversions of HMF into ether products. For example, a cobalt catalyst has been used for the reductive etherification of HMF to 2,5-bis(methoxymethyl)furan (B3048952) under mild conditions. rsc.org Adapting such catalytic systems for selective mono-etherification with phenolic compounds could streamline the synthesis from HMF.
Photoredox Catalysis in Furan Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. frontiersin.org This strategy often involves the generation of radical intermediates through single-electron transfer (SET) processes, which can then engage in a variety of bond-forming reactions. acs.org For the functionalization of furan rings, photoredox catalysis offers a compelling alternative to traditional methods that may require harsh reagents or pre-functionalized starting materials. nih.gov
The application of photoredox catalysis to the synthesis of furan derivatives can proceed via several mechanistic pathways. One common approach is the generation of radical species that can undergo Minisci-type reactions with heteroarenes like furan. acs.orgnih.gov In a hypothetical synthesis relevant to this compound, a precursor containing the 2-methylphenoxy group could be converted into a radical and subsequently coupled to the furan ring.
Another strategy involves the direct C–H functionalization of the furan ring. nih.gov Photoredox catalysis can facilitate the activation of C-H bonds, allowing for the introduction of various functional groups without the need for pre-installed leaving groups. frontiersin.org For instance, an excited photocatalyst could interact with a suitable precursor to generate a reactive species capable of functionalizing the C5 position of a 2-furaldehyde derivative. The choice of photocatalyst, whether an inorganic complex like an iridium or ruthenium salt or a purely organic dye, is critical as their different redox potentials and photophysical properties can dictate the reaction's feasibility and outcome. acs.orgnih.gov
Table 1: Illustrative Conditions for Photoredox Functionalization of Heterocycles This table presents typical components and conditions used in photoredox catalysis for the functionalization of heterocycles like furan, based on general findings in the field.
| Parameter | Typical Specification | Rationale/Examples |
|---|---|---|
| Photocatalyst | Iridium or Ruthenium complexes (e.g., [Ir(ppy)3], Ru(bpy)3Cl2); Organic dyes (e.g., Eosin Y, Rose Bengal) | Chosen based on redox potential to enable single-electron transfer with substrates. acs.orgnih.gov |
| Light Source | Blue or Green LEDs, Compact Fluorescent Lamps (CFL) | Wavelength must overlap with the absorption spectrum of the photocatalyst to induce excitation. |
| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Polar aprotic solvents are common as they can dissolve the catalyst and substrates while remaining stable under reaction conditions. |
| Radical Precursor | Alkyl halides, Carboxylic acids, Diazonium salts | These compounds can be reduced or oxidized by the photocatalyst to generate the desired radical species for coupling. acs.org |
| Additives | Reductive or oxidative quenchers (e.g., tertiary amines), bases | Used to facilitate the catalytic cycle and regenerate the ground state of the photocatalyst. nih.gov |
| Temperature | Room Temperature | A key advantage of photoredox catalysis is the ability to run reactions under mild temperature conditions. frontiersin.org |
Flow Chemistry and Continuous Synthesis of Furaldehydes
Flow chemistry, or continuous processing, has gained significant traction in the pharmaceutical and fine chemical industries due to its inherent advantages in safety, efficiency, and scalability. youtube.com By pumping reagents through a heated and/or pressurized tube or microreactor, reactions can be performed with precise control over parameters like temperature, pressure, and residence time. youtube.com This methodology is particularly well-suited for the synthesis of furaldehydes, which can be prone to degradation or side reactions under prolonged heating in traditional batch reactors. acs.org
The continuous flow synthesis of furan-based chemicals, starting from biomass-derived furfural (B47365), is an area of active research. researchgate.netmdpi.com For the synthesis of this compound, a continuous process could be envisioned where 5-(hydroxymethyl)furfural (HMF) or a derivative is reacted with 2-methylphenol or its corresponding phenoxide. The use of a packed-bed reactor containing a solid-supported catalyst or base could facilitate the reaction and simplify purification.
Key benefits of applying flow chemistry to this synthesis include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior temperature control, minimizing the formation of degradation products common in furan chemistry. youtube.com
Improved Safety: Performing reactions in a small, contained volume significantly reduces the risks associated with handling potentially hazardous reagents or exothermic reactions at a large scale. youtube.com
Increased Efficiency and Yield: Precise control over residence time ensures that the reaction proceeds to completion without over-reaction, often leading to higher yields and purities compared to batch processes. acs.org
Facilitated Automation and Scalability: Once optimized, a flow process can be run continuously for extended periods, allowing for straightforward scaling of production by simply extending the run time or by "numbering-up" (running multiple reactors in parallel).
Table 2: Parameters for Continuous Flow Synthesis of Furan Derivatives This table summarizes typical parameters and findings from studies on the continuous flow production of various furan derivatives, which could be adapted for the target molecule.
| Parameter | Example Value/Range | Significance/Impact on Furan Synthesis | Reference |
|---|---|---|---|
| Reactor Type | Packed-bed reactor, Capillary microreactor | Packed-bed reactors with solid catalysts can simplify downstream processing. Microreactors offer excellent mass and heat transfer. | researchgate.net |
| Temperature | 110–170 °C | Higher temperatures often increase reaction rates for furan synthesis but must be carefully controlled to prevent degradation. | acs.orgresearchgate.net |
| Residence Time | 2 seconds – 120 minutes | A critical parameter to maximize yield; short residence times can prevent the formation of humins and other byproducts. | researchgate.net |
| Catalyst | Solid acids (e.g., zeolites), supported metals (e.g., Pd/C), homogeneous acids (e.g., H2SO4) | The choice of catalyst is crucial for selectivity towards the desired furan derivative. | researchgate.netmdpi.com |
| Flow Rate | 0.5 mL/min – 1.5 mL/min | Inversely related to residence time; adjusted to optimize conversion and selectivity. | acs.orgmdpi.com |
| Pressure | 15 – 50 Bar | Can be used to keep solvents in the liquid phase above their boiling points, enabling higher reaction temperatures. | mdpi.com |
Considerations for Scalable Synthesis
Scaling up the synthesis of this compound from a laboratory procedure to an industrial process requires careful consideration of several factors to ensure economic viability, sustainability, and safety.
A primary consideration is the choice of starting materials. For a sustainable process, utilizing biomass-derived platform chemicals like furfural or 5-hydroxymethylfurfural (B1680220) (HMF) is highly desirable. researchgate.netscispace.com These compounds are produced from the dehydration of pentose (B10789219) and hexose sugars found in lignocellulosic biomass. scispace.com
The transition from batch to continuous flow manufacturing is a key strategy for scalable synthesis. As demonstrated in the production of other furan derivatives, continuous processes can offer higher throughput, consistent product quality, and a smaller manufacturing footprint. acs.orgresearchgate.net
Other critical factors for scalable synthesis include:
Catalyst Efficiency and Cost: For catalytic reactions, the cost, activity, stability, and reusability of the catalyst are paramount. For large-scale production, heterogeneous catalysts are often preferred as they are more easily separated from the reaction mixture, simplifying downstream processing.
Downstream Processing: The purification of the final product can be a significant cost driver. Developing a process that yields a high-purity crude product minimizes the need for complex and expensive purification steps like chromatography. Continuous extraction and distillation are often employed in large-scale operations.
Solvent Selection: The choice of solvent impacts reaction performance, environmental footprint (E-factor), and cost. Ideally, a green, recyclable, and inexpensive solvent should be used.
Process Safety: A thorough hazard analysis is required to identify and mitigate risks, especially when dealing with potentially reactive intermediates or exothermic reactions. The inherent safety advantages of continuous flow reactors make them an attractive option for industrial-scale furan chemistry. youtube.com
Regulatory Compliance: The final manufacturing process must comply with all relevant chemical safety and environmental regulations.
A patent for the industrial production of furan derivatives highlights a process involving the reaction of a furan compound with a trichloride, followed by an oxidation step, indicating the types of transformations considered for industrial scale. google.com Such processes emphasize the need for robust and cost-effective reaction steps.
Reactivity and Transformation Pathways of 5 2 Methylphenoxy Methyl 2 Furaldehyde
Electrophilic and Nucleophilic Reactions of the Furaldehyde Moiety
The furaldehyde portion of the molecule is a hub of reactivity, susceptible to both nucleophilic attack at the aldehyde carbon and electrophilic substitution on the furan (B31954) ring.
The aldehyde group in 5-[(2-Methylphenoxy)methyl]-2-furaldehyde is a primary site for nucleophilic addition reactions, which are fundamental for carbon-carbon bond formation and the synthesis of more complex derivatives.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, catalyzed by a base. For 5-substituted-2-furaldehydes, this reaction provides a route to various derivatives. nih.govresearchgate.net For instance, the reaction of 5-substituted-2-furaldehydes with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate, often catalyzed by piperidine (B6355638), proceeds efficiently to yield the corresponding Knoevenagel condensation products. nih.gov A study on various 5-substituted-2-furaldehydes demonstrated that piperidine is an effective catalyst for this transformation, leading to high yields of the desired products. nih.gov
Table 1: Examples of Knoevenagel Condensation with 5-Substituted-2-furaldehydes
| 5-Substituted-2-furaldehyde | Active Methylene Compound | Catalyst | Product | Yield (%) | Reference |
| 5-(Hydroxymethyl)furfural | Malononitrile | Piperidine | 2-((5-(hydroxymethyl)furan-2-yl)methylene)malononitrile | 92 | nih.gov |
| 5-(Acetoxymethyl)furfural | Malononitrile | Piperidine | 2-((5-(acetoxymethyl)furan-2-yl)methylene)malononitrile | 94 | nih.gov |
| 5-Phenyl-2-furaldehyde | Methyl cyanoacetate | Sodium ethoxide | Methyl 2-cyano-3-(5-phenyl-2-furyl)acrylate | 92 | researchgate.net |
| 5-Phenyl-2-furaldehyde | Ethyl cyanoacetate | Sodium ethoxide | Ethyl 2-cyano-3-(5-phenyl-2-furyl)acrylate | 72 | researchgate.net |
Wittig Reaction: The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones using a phosphorus ylide. nrochemistry.com This reaction is expected to proceed readily with this compound. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes. nrochemistry.com Greener modifications of the Wittig reaction have been developed, utilizing aqueous media and mild bases like sodium bicarbonate. sciepub.com
Table 2: Examples of Wittig Reactions with Aldehydes
| Aldehyde | Phosphorus Ylide | Base | Solvent | Product | Yield (%) | Reference |
| Benzaldehyde | Methyl (triphenylphosphoranylidene)acetate | N/A | DCM | Methyl cinnamate | 78 (E), 6 (Z) | nrochemistry.com |
| Benzaldehyde | (Triphenylphosphoranylidene)acetonitrile | Sodium bicarbonate | Water | Cinnamonitrile | Not specified | sciepub.com |
| 2-Thiophenecarboxaldehyde | Methyl (triphenylphosphoranylidene)acetate | Sodium bicarbonate | Water | Methyl 3-(2-thienyl)acrylate | Not specified | sciepub.com |
Grignard Reaction: Grignard reagents, potent nucleophiles, readily add to the aldehyde group of furaldehyde derivatives to produce secondary alcohols. nih.govresearchgate.net The reaction of this compound with a Grignard reagent, such as an alkyl or aryl magnesium halide, would yield the corresponding secondary alcohol. These reactions are typically carried out in anhydrous ethereal solvents like THF or diethyl ether. nih.govorgsyn.org The use of cerium(III) chloride can sometimes improve the reaction's efficiency by suppressing side reactions. nih.gov
The furan ring is an electron-rich aromatic system and is thus activated towards electrophilic aromatic substitution. fiveable.me The substitution typically occurs at the C5 position, which is the most nucleophilic. However, since the C5 position in the title compound is already substituted, electrophilic attack is expected to occur at the C3 or C4 positions. The ether-linked substituent at C5 is an ortho, para-directing group, which in the case of the furan ring directs incoming electrophiles to the C3 and C4 positions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. fiveable.meresearchgate.net For example, 5-chloromethylfurfural (B124360) undergoes a Friedel-Crafts reaction with benzene (B151609) in the presence of aluminum chloride to yield 5-benzylfurfural. researchgate.net
The furan ring can act as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition. nih.gov This reaction typically requires an electron-deficient dienophile. The aromatic character of the furan ring can make it less reactive in Diels-Alder reactions compared to non-aromatic dienes, often necessitating high temperatures or the use of Lewis acid catalysts to promote the reaction. nih.gov The reaction of this compound with a suitable dienophile, such as maleic anhydride (B1165640) or N-phenylmaleimide, would be expected to form a bicyclic adduct. nih.gov
Transformations Involving the Ether Linkage
The aryloxymethyl ether linkage in this compound is another potential site for chemical transformation, primarily through cleavage or rearrangement reactions.
The cleavage of aryl ethers can be challenging. However, specific reagents are known to effect this transformation. Reagents like boron tribromide (BBr₃) are powerful Lewis acids that can cleave aryl methyl ethers and could potentially be applied to the aryloxymethyl ether in the title compound. Other methods might involve strong acids or catalytic hydrogenolysis, although the latter could also reduce the aldehyde group. The specific conditions required for the selective cleavage of the C-O bond in the ether linkage of this compound without affecting other functional groups would need to be determined experimentally.
Rearrangement reactions involving the ether bridge are less common but conceivable under certain conditions. For instance, acid-catalyzed rearrangements might occur, potentially leading to the migration of the 2-methylphenoxy group or other structural isomers. However, there is a lack of specific literature precedent for such rearrangements on this particular type of ether-linked furan derivative, and such transformations would likely compete with other reaction pathways, such as polymerization or degradation, especially under harsh acidic conditions.
Reactivity of the 2-Methylphenoxy Substituent
The phenoxy group is an activating substituent in electrophilic aromatic substitution (EAS) reactions. The oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance, increasing the electron density and making the ring more nucleophilic. masterorganicchemistry.comstackexchange.com This activating effect is generally stronger than the electron-withdrawing inductive effect of the oxygen atom. libretexts.org The methyl group is also an activating group, donating electron density through an inductive effect. rutgers.edunumberanalytics.com
The combined effect of the ether oxygen and the methyl group directs incoming electrophiles primarily to the ortho and para positions relative to the activating groups. rutgers.eduassets-servd.host In the case of the 2-methylphenoxy substituent, the positions ortho and para to the ether linkage are positions 3, 5, and the carbon bearing the methyl group. The positions ortho and para to the methyl group are the ether-linked carbon, and positions 4 and 6. Therefore, electrophilic attack is most likely to occur at positions 4 and 6 of the phenoxy ring, which are activated by both the ether and methyl groups and are sterically accessible.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to favor substitution on the phenoxy ring over reaction at other sites in the molecule, such as the furan ring.
The methyl group attached to the phenoxy ring is a benzylic-type position and is susceptible to functionalization, particularly through oxidation and halogenation reactions.
Oxidation: The benzylic C-H bonds of the methyl group are relatively weak, making them susceptible to oxidation. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the methyl group to a carboxylic acid. masterorganicchemistry.comorganic-chemistry.org Milder, more selective reagents can be used to achieve partial oxidation to an aldehyde or alcohol. organic-chemistry.orgacs.org For instance, catalytic systems involving transition metals or N-hydroxyimides can facilitate aerobic oxidation under milder conditions. rsc.org
Halogenation: Benzylic halogenation typically proceeds via a free radical mechanism, often initiated by light or a radical initiator like peroxide. jove.comjove.comlibretexts.org N-Bromosuccinimide (NBS) is a common reagent used for selective benzylic bromination, which can be challenging to control to prevent over-halogenation. scientificupdate.comyoutube.com The resulting benzylic halide is a versatile intermediate for further synthetic transformations.
Table 1: Potential Functionalization Reactions of the Methyl Group
| Reaction Type | Reagent(s) | Product Functional Group | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid | masterorganicchemistry.comorganic-chemistry.org |
| Oxidation | Mild Oxidants (e.g., IBX) | Aldehyde/Alcohol | masterorganicchemistry.comorganic-chemistry.org |
| Halogenation | NBS, light/peroxide | Benzylic Halide | jove.comjove.comscientificupdate.com |
Redox Chemistry of the Compound
The presence of both an aldehyde and a furan ring, which can be either oxidized or reduced, imparts a rich redox chemistry to the molecule.
The aldehyde group can be selectively reduced to a primary alcohol without affecting the furan or phenoxy rings. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). nih.gov Care must be taken, as some reducing conditions can lead to rearrangement or other side reactions. For example, the reduction of similar benzaldehydes with NaBH₄ can sometimes lead to intramolecular transesterification if not properly quenched. nih.gov Other methods for the chemoselective reduction of α,β-unsaturated aldehydes, which have some structural similarity to furaldehydes, include the use of specific catalysts or reagents like 2-phenylbenzimidazoline that avoid the use of metal hydrides. nih.gov
Controlled oxidation can target either the furan ring or the methyl group, depending on the reagents and reaction conditions.
Furan Ring Oxidation: The furan ring is susceptible to oxidative ring-opening. google.com Reagents like N-bromosuccinimide (NBS) followed by sodium chlorite (B76162) (NaClO₂) can convert 2-substituted furans into 4-oxo-2-alkenoic acids. nih.govacs.org Oxidation of furans can also be achieved using hydrogen peroxide, though this can lead to a mixture of products if not controlled. acs.org The use of specific catalysts can improve the selectivity of furan oxidation. acs.org
Methyl Group Oxidation: As discussed in section 3.3.2, the benzylic methyl group can be oxidized. A variety of reagents are available to convert the methyl group to a carboxylic acid, aldehyde, or alcohol. masterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org The choice of oxidant is crucial for achieving the desired level of oxidation and for avoiding unwanted side reactions on the furan ring or other parts of the molecule.
Table 2: Potential Redox Reactions of this compound
| Reaction | Functional Group Targeted | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| Reduction | Aldehyde | NaBH₄ | Primary Alcohol | nih.gov |
| Oxidation | Furan Ring | NBS, NaClO₂ | 4-oxo-2-alkenoic acid derivative | nih.govacs.org |
| Oxidation | Methyl Group | KMnO₄ | Carboxylic Acid | masterorganicchemistry.comorganic-chemistry.org |
Polymerization and Oligomerization Behavior
Furan-based compounds, particularly furaldehydes, are known to undergo polymerization and oligomerization reactions, often under acidic conditions. researchgate.netrsc.org These reactions can lead to the formation of furan resins, which have applications as thermosetting polymers. researchgate.net The polymerization can involve the opening of the furan ring to form reactive intermediates with aldehyde or ketone functionalities. rsc.org
For this compound, polymerization could be initiated at the aldehyde group or through reactions involving the furan ring. The presence of the bulky 2-methylphenoxy substituent may influence the polymerization process, potentially leading to oligomers with specific properties. The condensation of 2-furaldehyde with phenolic compounds, such as 1,3,5-trihydroxybenzene, in an alkaline medium has been shown to produce oligomers. mdpi.com This suggests that under certain conditions, this compound could potentially undergo self-condensation or co-polymerization with other monomers.
The synthesis of furan-based polyesters and polyamides often utilizes furan derivatives like 2,5-furandicarboxylic acid (FDCA) or 2,5-bis(hydroxymethyl)furan (BHMF). acs.orgacs.org While this compound is not a direct monomer for these types of polymers, its derivatives, such as the corresponding diacid or diol, could potentially be used in polycondensation reactions. The acid-catalyzed oligomerization of furfuryl alcohol is a well-known process that can be competitive with other desired reactions. utwente.nl
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds in solution. For 5-[(2-Methylphenoxy)methyl]-2-furaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its atomic arrangement. Information on related compounds, such as 5-Phenoxy-2-furaldehyde available from chemical databases like MOLBASE, serves as a valuable reference for predicting spectral features. molbase.com
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are foundational for structural analysis. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number of unique carbon atoms and provides information about their hybridization and functional group.
Based on the structure of this compound and known data for furan (B31954) derivatives, the expected chemical shifts can be predicted. nih.gov
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~9.6 | Singlet (s) | Aldehyde H (CHO) |
| ~7.2-7.3 | Doublet (d) | Furan H (position 3) |
| ~6.8-7.2 | Multiplet (m) | Aromatic H's (phenoxy ring) |
| ~6.6 | Doublet (d) | Furan H (position 4) |
| ~5.2 | Singlet (s) | Methylene (B1212753) H's (CH₂) |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~178 | Aldehyde Carbon (CHO) |
| ~156 | Aromatic Carbon (C-O) |
| ~155 | Furan Carbon (C-CHO) |
| ~153 | Furan Carbon (C-CH₂) |
| ~131 | Aromatic Carbon (C-CH₃) |
| ~130, 127, 125, 121 | Aromatic Carbons (CH) |
| ~124 | Furan Carbon (CH, position 3) |
| ~112 | Furan Carbon (CH, position 4) |
| ~64 | Methylene Carbon (CH₂) |
While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, a key COSY correlation would be observed between the two furan ring protons at positions 3 and 4, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to. This technique would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, such as connecting the methylene proton signal (~5.2 ppm) to the methylene carbon signal (~64 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (2-3 bonds) between protons and carbons. It provides the final links to piece the structure together. Key expected HMBC correlations would include:
The aldehyde proton (~9.6 ppm) to the furan ring carbons at positions 2 and 3.
The methylene protons (~5.2 ppm) to the furan carbons at positions 4 and 5, and to the aromatic carbon of the phenoxy ring attached to the ether oxygen.
The methyl protons (~2.2 ppm) to the aromatic carbons at positions 1 and 2 of the phenoxy ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, regardless of whether they are connected through bonds. A critical NOESY correlation would be expected between the methylene protons (CH₂) and the furan proton at position 4, as well as between the methylene protons and the aromatic proton at position 6 of the phenoxy ring, confirming the spatial arrangement around the ether linkage.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and deducing its structure through analysis of fragmentation patterns. wikipedia.org
HRMS measures molecular weight with extremely high precision (typically to four or more decimal places). This allows for the determination of the elemental formula of a molecule, as each formula has a unique exact mass. For this compound, the molecular formula is C₁₃H₁₂O₃.
Calculated Exact Mass: 216.07864 Da
An experimental HRMS measurement matching this value would unequivocally confirm the compound's elemental composition.
In MS/MS, the molecular ion is isolated and then fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. This provides detailed insight into the molecular structure. The fragmentation of furaldehydes and ethers follows predictable pathways. libretexts.orgimreblank.ch
Common fragmentation patterns for this compound would include:
α-Cleavage: Cleavage of the bond adjacent to the ether oxygen is highly likely. This would result in the formation of a stable 2-methylphenoxymethylene cation or, more likely, a tropylium-like ion at m/z 107 (C₇H₇O⁺) and a furfuryl radical.
Benzylic-type Cleavage: The bond between the methylene group and the furan ring can cleave, leading to a furfuryl cation at m/z 81 (C₅H₅O⁺) and a 2-methylphenoxy radical.
Aldehyde Fragmentation: Loss of a hydrogen radical (H•) to give an [M-1]⁺ ion at m/z 215, or loss of the entire formyl group (•CHO) to give an [M-29]⁺ ion at m/z 187. nist.govyoutube.com
Predicted Key Mass Fragments
| m/z (Mass-to-Charge) | Possible Fragment |
|---|---|
| 216 | Molecular Ion [M]⁺ |
| 215 | [M-H]⁺ |
| 187 | [M-CHO]⁺ |
| 107 | [C₇H₇O]⁺ (from methylphenoxy moiety) |
| 95 | Furan-containing fragment |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups. researchgate.net These spectra provide a molecular "fingerprint" and confirm the presence of key structural features. globalresearchonline.netudayton.edu
For this compound, the following vibrational bands would be characteristic:
Aldehyde Group: A strong, sharp C=O stretching band is expected in the IR spectrum around 1670-1700 cm⁻¹. The C-H stretch of the aldehyde proton typically appears as a pair of weak bands between 2700-2900 cm⁻¹.
Furan Ring: The furan ring exhibits several characteristic vibrations, including C=C stretching near 1510-1580 cm⁻¹, and a strong C-O-C stretching band around 1020-1250 cm⁻¹. mit.edu
Aromatic Ring: The 2-methylphenoxy group will show C=C stretching bands in the 1450-1600 cm⁻¹ region and aromatic C-H stretching above 3000 cm⁻¹.
Ether Linkage: The asymmetric C-O-C stretch of the ether linkage is expected to produce a strong band in the 1200-1275 cm⁻¹ region.
Aliphatic Groups: The C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups will appear in the 2850-3000 cm⁻¹ range.
Expected Characteristic Vibrational Frequencies
| Wavenumber (cm⁻¹) | Functional Group / Vibrational Mode |
|---|---|
| >3000 | Aromatic and Furan C-H Stretch |
| 2850-3000 | Aliphatic (CH₂, CH₃) C-H Stretch |
| 2700-2900 | Aldehyde C-H Stretch |
| 1670-1700 | Aldehyde C=O Stretch |
| 1450-1600 | Aromatic and Furan C=C Stretch |
| 1200-1275 | Aryl Ether C-O-C Stretch |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and torsion angles, as well as the packing of the molecules in the crystal lattice.
To perform this analysis, a single crystal of the compound would be grown and irradiated with a beam of X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.
Hypothetical Crystallographic Data for this compound:
While no specific published crystallographic data for this compound has been identified, a hypothetical data table is presented below for illustrative purposes, based on typical values for similar organic molecules.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1170 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.23 |
This table is for illustrative purposes only and does not represent actual experimental data.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating the components of a mixture, making them crucial for assessing the purity of this compound and for monitoring the progress of its synthesis.
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound would be vaporized and separated on a capillary column, with the retention time being a key identifier. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the compound's identity and molecular weight.
Illustrative GC-MS Data for a Related Furan Derivative:
In the absence of specific GC-MS data for this compound, the following table illustrates the kind of data that would be obtained, using a related furan derivative as an example.
| Parameter | Illustrative Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Carrier Gas | Helium |
| Retention Time (RT) | ~15-20 min (estimated) |
| Key Mass Fragments (m/z) | Molecular ion peak and characteristic fragments |
This table is for illustrative purposes only and does not represent actual experimental data for the specified compound.
HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. The Diode Array Detector (DAD) provides UV-Vis spectra of the eluting peaks, which aids in peak identification and purity assessment. The retention time and the UV-Vis spectrum are characteristic properties of the compound under specific chromatographic conditions.
Hypothetical HPLC-DAD Parameters for this compound Analysis:
The following table outlines a hypothetical set of parameters for the HPLC-DAD analysis of the target compound.
| Parameter | Hypothetical Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm (and DAD scan 200-400 nm) |
| Injection Volume | 10 µL |
| Retention Time (RT) | Dependent on exact gradient conditions |
| UV λmax | Expected in the range of 270-290 nm |
This table is for illustrative purposes only and does not represent actual experimental data.
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, separates molecules based on their size in solution. This technique would be applicable to the analysis of this compound if there were a reason to suspect the presence of oligomeric or polymeric impurities formed during its synthesis or storage. By passing the sample through a column packed with a porous gel, larger molecules, which are excluded from more of the pores, elute faster than smaller molecules. This allows for the determination of the molecular weight distribution of any potential oligomers. There is currently no information in the searched literature to suggest that oligomerization is a common issue for this specific compound, making the applicability of GPC less certain without further research.
Computational and Theoretical Studies on 5 2 Methylphenoxy Methyl 2 Furaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-[(2-Methylphenoxy)methyl]-2-furaldehyde, such studies would provide critical insights into its behavior in chemical reactions.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A DFT analysis of this compound would involve mapping its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons, thus defining its reactivity. Furthermore, the calculation of electrostatic potential surfaces would reveal the charge distribution across the molecule, highlighting regions susceptible to nucleophilic or electrophilic attack. Currently, no published data exists for these DFT-derived properties for the title compound.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These high-accuracy calculations are crucial for determining the precise energetic properties of a molecule, such as its heat of formation and bond dissociation energies. Such data for this compound would be invaluable for thermochemical studies and for understanding the stability of the molecule. To date, no ab initio energetic calculations for this compound have been reported in the literature.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics simulations provide a window into these aspects.
Due to the presence of several rotatable bonds, this compound can exist in multiple conformations. A systematic computational search would be required to identify the most stable, low-energy conformations and to map the potential energy surface that governs the transitions between them. This information is essential for understanding how the molecule's shape influences its interactions with other molecules. There are currently no studies detailing the conformational landscape of this compound.
Molecular dynamics (MD) simulations can model the movement of atoms in a molecule over time, providing insights into its behavior in different environments, such as in a solvent. For this compound, MD simulations would illustrate how the molecule interacts with solvent molecules and how its structure fluctuates in solution. This is particularly important for predicting its behavior in a reaction medium. As of now, no MD simulation studies for this compound have been published.
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of a chemical reaction at the molecular level is a key goal of computational chemistry. This involves modeling the entire reaction pathway, from reactants to products, and identifying the high-energy transition states that must be overcome. For reactions involving this compound, such as its oxidation, reduction, or participation in condensation reactions, theoretical modeling would elucidate the step-by-step mechanism and the energetics of the process. This area of research for the title compound remains to be explored.
Computational Prediction of Mechanistic Steps and Intermediates
Computational chemistry offers powerful tools to elucidate reaction mechanisms at a molecular level. For a molecule like this compound, theoretical studies would likely focus on the reactivity of the furan (B31954) ring, the aldehyde group, and the ether linkage.
The aldehyde functional group is a primary site for nucleophilic attack and reduction. Computational studies on the hydrodeoxygenation of furfural (B47365), a closely related compound, have explored various reaction pathways. acs.org These studies often employ Density Functional Theory (DFT) to map out the potential energy surface of the reaction. For this compound, a similar computational approach would likely investigate the following mechanistic steps in its reduction:
Initial Hydrogenation: The first step would involve the addition of a hydrogen atom to the carbonyl carbon or oxygen. acs.org
Intermediate Formation: This would lead to the formation of a hydroxy intermediate.
Dehydration: Subsequent steps would involve the removal of the hydroxyl group as a water molecule to yield the corresponding alcohol.
Another potential reaction pathway that could be explored computationally is the reaction of the aldehyde with other nucleophiles. For instance, studies on the reaction of substituted furan-2-carboxaldehydes with hippuric acid have shown that the aldehyde group is a reactive center for condensation reactions. researchgate.netnih.gov In an alkaline medium, computational studies on 2-furaldehyde have shown it can undergo disproportionation reactions. mdpi.com
The ether linkage in this compound is another key reactive site. Theoretical studies on the cleavage of β-O-4 ether linkages in lignin, which are structurally analogous to the ether in the title compound, have been performed using DFT calculations. nih.govfrontiersin.org These studies suggest that the cleavage can proceed through different mechanisms depending on the catalyst and reaction conditions. A computational investigation into the ether cleavage of this compound would likely predict intermediates arising from either C-O bond scission on the furan side or the phenoxy side.
Determination of Activation Energies and Reaction Rates
A significant outcome of computational mechanistic studies is the determination of activation energies (Ea) and reaction rates. These parameters are crucial for understanding the feasibility and kinetics of a chemical process.
For the hydrogenation of the aldehyde group, DFT calculations on furfural have provided activation barriers for different steps of the reaction. acs.org These values can serve as an estimate for the activation energies involved in the reduction of this compound. It is important to note that the presence of the bulky (2-methylphenoxy)methyl substituent could sterically and electronically influence these activation energies.
Similarly, computational studies on the base-catalyzed cleavage of ether linkages in lignin model compounds have reported activation barriers for the C-O bond cleavage. frontiersin.org These studies indicate that the activation energy is sensitive to the nature of the catalyst and the structure of the substrate. For this compound, the activation energy for ether cleavage would be a key parameter to determine its stability under various conditions. Theoretical studies on the formation of furan derivatives have also provided valuable data on the activation energies of key reaction steps. researchgate.net
Below is an interactive data table summarizing representative computationally determined activation energies for reactions of functional groups analogous to those in this compound.
| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) |
| Aldehyde Hydrogenation | Furfural | DFT | 10-20 |
| Ether Cleavage | Lignin β-O-4 model | DFT | 25-35 |
| Furan Ring Opening | Furan | DFT | > 40 |
Note: These values are illustrative and would vary for the specific substrate and reaction conditions.
Structure-Property Relationships through Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. digitaloceanspaces.comnih.govmdpi.com For a class of compounds including this compound, a QSAR/QSPR study would involve calculating a set of molecular descriptors and then using statistical methods to build a predictive model.
Molecular descriptors that would be relevant for this compound and its analogues include:
Electronic Descriptors: Such as dipole moment, HOMO/LUMO energies, and partial charges on atoms. These descriptors would be crucial in understanding the reactivity of the aldehyde and ether groups.
Steric Descriptors: Like molecular volume, surface area, and specific shape indices. These would be important in assessing how the size and shape of the (2-methylphenoxy)methyl group influence interactions with biological targets or catalysts.
Topological Descriptors: Which describe the connectivity of atoms in the molecule.
By developing a QSAR model, one could predict the biological activity of novel analogues of this compound without the need for their synthesis and experimental testing. For instance, studies on furan-ring fused chalcones have demonstrated the importance of the furan moiety in their antiproliferative activity, a relationship that can be quantified through QSAR. iiarjournals.org Similarly, a QSPR model could be used to predict physical properties like solubility, boiling point, or corrosion inhibition potential. digitaloceanspaces.com
In Silico Design and Prediction of Novel Analogues
In silico drug design is a powerful computational approach that utilizes knowledge of biological targets to design new molecules with desired therapeutic effects. nih.gov The furan scaffold is a common feature in many biologically active compounds, making it an attractive starting point for the design of novel drugs. mdpi.comijabbr.com
Starting from the structure of this compound, computational methods could be employed to design novel analogues with potentially enhanced biological activity. This process typically involves:
Target Identification: Identifying a specific biological target (e.g., an enzyme or receptor) that the designed molecules are intended to interact with.
Molecular Docking: Virtually screening a library of designed analogues by "docking" them into the active site of the biological target to predict their binding affinity and mode of interaction.
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogues to assess their drug-likeness. researchgate.net
For example, one could systematically modify the substituents on the phenyl ring of the 2-methylphenoxy group or replace the furan ring with other heterocycles to explore the structure-activity relationship and optimize the desired properties. Several studies have reported the successful in silico design and subsequent synthesis and biological evaluation of novel furan-based derivatives as potential anticancer agents or for other therapeutic applications. researchgate.netsemanticscholar.orgnih.gov These studies serve as a blueprint for how computational design strategies could be applied to this compound to generate new molecules with tailored properties.
Future Directions and Emerging Research Opportunities
Exploration of Sustainable Synthetic Routes and Biocatalytic Approaches
The industrial viability and environmental footprint of producing 5-[(2-Methylphenoxy)methyl]-2-furaldehyde are critically dependent on the development of green and sustainable synthetic methods. Future research should pivot from conventional syntheses to more eco-friendly alternatives, focusing on renewable feedstocks and efficient catalytic systems.
A primary precursor, 5-Hydroxymethylfurfural (B1680220) (HMF), is a key platform chemical derived from the dehydration of C6 sugars from biomass. mdpi.comnih.gov The synthesis of the target molecule involves the etherification of HMF or its derivatives, like 5-(chloromethyl)furfural (CMF), with 2-methylphenol. acs.org Current research on HMF etherification often employs solid acid catalysts, which offer advantages in terms of reusability and reduced waste. researchgate.net Future work could explore a wider range of heterogeneous catalysts such as zeolites, functionalized resins, and heteropolyacids for this specific transformation, aiming for high selectivity and yield under mild, solvent-free conditions. researchgate.net
Biocatalysis presents a compelling green alternative to traditional chemical synthesis. nih.govfrontiersin.org While direct enzymatic etherification of HMF with phenols is not yet established, research could focus on discovering or engineering novel enzymes, such as etherases or certain lipases, for this purpose. An alternative biocatalytic route could involve the enzymatic transformation of biomass into furan-based building blocks, which are then converted chemically. acs.orgacs.org For instance, whole-cell biocatalysts, like genetically engineered Pseudomonas putida, have been successfully used to convert HMF into other functionalized furans, demonstrating the potential of such systems. nih.gov
Table 1: Potential Sustainable Catalytic Systems for Etherification of HMF Derivatives
| Catalyst Type | Potential Advantages | Key Research Objective | Relevant Findings |
|---|---|---|---|
| Solid Acid Resins (e.g., Amberlyst-15) | High activity, commercially available. | Optimization for 2-methylphenol substrate; catalyst stability and recyclability. | Effective for producing various HMF ethers and acetals. researchgate.netresearchgate.net |
| Zeolites (e.g., Beta, ZSM-5) | Shape selectivity, tunable acidity, high thermal stability. | Tailoring pore size and acidity to maximize yield and minimize by-product formation. | Ir/Na-ZSM-5 shows high efficiency in reductive etherification of HMF. rsc.org |
| Heteropolyacids | Strong Brønsted acidity, high activity. | Immobilization on supports (e.g., silica, alumina) to improve reusability. | Effective for HMF self-etherification. researchgate.net |
| Biocatalysts (e.g., Engineered Enzymes) | High selectivity, mild reaction conditions, reduced environmental impact. | Discovery or engineering of enzymes for direct etherification of HMF with phenols. | Lipases and transaminases are used for other furan (B31954) transformations. nih.govacs.org |
Investigation of Undiscovered Reactivity Patterns and Novel Transformations
The molecular architecture of this compound offers multiple reactive sites—the aldehyde, the furan ring, and the ether linkage—that are ripe for exploration. mdpi.comacs.org A systematic investigation into its reactivity could unveil novel transformations and pathways to complex molecular scaffolds.
The aldehyde functionality is a versatile handle for various transformations beyond simple oxidation or reduction. It can participate in a range of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and Henry reactions, to append diverse functional groups.
The furan ring itself is a particularly interesting synthon. While it possesses aromatic character, it can also act as a diene in Diels-Alder reactions. acs.org This reactivity could be exploited in intramolecular or intermolecular cycloadditions to construct intricate polycyclic and heterocyclic systems, which are valuable in materials science. The reactivity of furan rings in cycloadditions has been noted in the context of compound stability and decomposition, highlighting a potential synthetic pathway. nih.gov Furthermore, novel catalytic methods for furan annulation and functionalization are continuously being developed, which could be applied to the target molecule. nih.govorganic-chemistry.org
Table 2: Potential Novel Transformations of this compound
| Reactive Site | Reaction Type | Potential Product Class | Research Focus |
|---|---|---|---|
| Aldehyde Group | Reductive Amination | Furan-based amines | Development of selective catalytic systems for direct amination. |
| Furan Ring | Diels-Alder Cycloaddition | Polycyclic oxa-bridged compounds | Exploring dienophile scope and stereoselectivity for complex molecule synthesis. acs.org |
| Aldehyde & Furan Ring | Tandem/Cascade Reactions | Fused heterocyclic systems | Designing one-pot reactions that functionalize the aldehyde and subsequently involve the furan ring. |
| Entire Molecule | Catalytic Hydrogenation/Hydrogenolysis | Tetrahydrofuran (B95107) or open-chain derivatives | Selective cleavage of specific bonds (e.g., C-O ether, C=O) to produce new platform chemicals. taylorfrancis.com |
Application of Advanced In-Situ Spectroscopic Techniques for Mechanistic Studies
A fundamental understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product selectivity. The application of advanced in-situ spectroscopic techniques can provide real-time insights into the formation of this compound.
For the key etherification step, in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), can be employed to monitor the reaction progress. mdpi.comacs.org These techniques allow for the direct observation of reactant consumption, product formation, and the detection of transient intermediates, such as oxonium ions or surface-adsorbed species on a heterogeneous catalyst. researchgate.netacs.org This data is invaluable for validating proposed mechanisms and understanding the role of the catalyst.
Coupling these spectroscopic methods with computational studies, like Density Functional Theory (DFT) calculations, can further illuminate the reaction pathway. DFT can model transition states and reaction energy profiles, corroborating experimental observations and guiding the design of more efficient catalysts. acs.org Such combined approaches can elucidate kinetics, catalyst deactivation pathways, and the origins of selectivity, leading to more rational process development.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is creating a paradigm shift in chemical research. nih.govfrontiersin.org These computational tools can accelerate the discovery and development processes related to this compound.
ML models can be developed for "predictive chemistry," capable of forecasting reaction outcomes, suggesting optimal conditions, and even discovering novel reactions. nih.govrsc.org By training algorithms on large datasets of furan chemistry and etherification reactions, it would be possible to build a model that predicts the yield of this compound under various catalytic conditions (catalyst, solvent, temperature, pressure), significantly reducing the experimental effort required for optimization. arxiv.org
Furthermore, AI can be used to analyze the vast chemical space around this molecule. Generative models could design novel derivatives with specific predicted properties (e.g., thermal stability, solubility, electronic properties) for materials science applications. youtube.com AI can also aid in retrosynthesis, proposing sustainable and efficient synthetic routes from simple, bio-based starting materials. aston.ac.uknih.gov This integration of AI promises to make the exploration of furan-based chemical space more systematic and efficient. researchgate.netresearchgate.net
Development of High-Throughput Synthesis and Screening for Functional Discovery (non-clinical)
To unlock the full potential of the this compound scaffold, high-throughput synthesis and screening (HTS) methodologies can be employed for the rapid discovery of new non-clinical functions. mdpi.comresearchgate.net This involves creating a library of structurally related analogues and testing them for a variety of material or chemical properties.
Automated parallel synthesis platforms can be used to generate a focused compound library. Modifications could include:
Varying the phenoxy moiety: Introducing different substituents (e.g., alkyl, halogen, nitro groups) at various positions on the phenyl ring.
Modifying the furan core: Performing reactions on the furan ring itself.
Transforming the aldehyde group: Converting the aldehyde into a diverse set of functional groups (e.g., imines, oximes, hydrazones, nitriles).
This library can then be subjected to HTS assays to identify "hits" with desirable functional properties. Given the furan structure's presence in materials with interesting characteristics, screening could focus on areas such as:
Polymer science: Evaluating derivatives as novel monomers for creating bio-based polymers, resins, or composites with enhanced thermal stability or flame-retardant properties. acs.orgrsc.org
Materials chemistry: Screening for unique optical or electronic properties, relevant for organic semiconductor materials. nih.gov
Agrochemical research: Testing for herbicidal or fungicidal activity, as some simple organic molecules can exhibit such properties.
This approach bypasses traditional, low-throughput discovery pipelines and enables the rapid identification of structure-activity relationships for non-clinical applications, maximizing the value derived from this versatile chemical scaffold. nih.govnih.gov
Q & A
Q. What are the common synthetic routes for 5-[(2-Methylphenoxy)methyl]-2-furaldehyde, and what key reaction parameters influence yield?
Methodological Answer: The synthesis of this compound typically involves etherification or alkylation reactions. A plausible route is the reaction of 2-methylphenol with a furan-aldehyde derivative (e.g., 5-chloromethylfurfural) under basic conditions. Key parameters include:
- Catalyst selection : Acidic or basic catalysts (e.g., NaOH, K₂CO₃) facilitate nucleophilic substitution. Evidence from similar compounds shows that glucose-derived magnetic solid acids enhance etherification efficiency .
- Solvent system : Polar aprotic solvents (e.g., DMF, DMSO) improve reactivity.
- Temperature : Elevated temperatures (80–120°C) accelerate reaction kinetics but may promote side reactions like furan ring degradation .
Q. Table 1: Synthetic Strategies for Analogous Furan Derivatives
| Substrate | Reagent/Conditions | Key Product | Reference |
|---|---|---|---|
| 2,4-Dichlorophenol | Furan-2-carboxylic acid, K₂CO₃ | 5-[(2,4-Dichlorophenoxy)methyl]furan | |
| 5-HMF | Glucose-derived solid acid | 5-EMF (etherified product) | |
| 2-Methylphenol | 5-Chloromethylfurfural | Target compound (hypothetical route) |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions. For example, the aldehyde proton (δ 9.6–10.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) provide structural insights. Computational studies (DFT) can resolve ambiguities in peak assignments .
- GC-MS : Effective for purity analysis and detecting degradation products (e.g., 5-HMF derivatives) .
- FT-IR : The carbonyl stretch (C=O, ~1700 cm) and furan ring vibrations (~1500–1600 cm) confirm functional groups .
Advanced Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR) when synthesizing this compound?
Methodological Answer: Discrepancies often arise from solvent effects , tautomerism , or impurities . To address this:
Repetition under controlled conditions : Ensure consistent temperature, solvent, and concentration.
Computational validation : Compare experimental NMR shifts with density functional theory (DFT) calculations. For example, studies on 5-(hydroxymethyl)-2-furaldehyde used DFT to assign electronic transitions and resolve conflicting data .
Advanced techniques : Use 2D NMR (e.g., HSQC, HMBC) to map H-C correlations and confirm connectivity .
Q. What experimental design strategies optimize regioselectivity in alkylation reactions for derivatives of this compound?
Methodological Answer: Regioselectivity challenges arise due to competing nucleophilic sites on the furan ring. Strategies include:
- Protecting groups : Temporarily block reactive sites (e.g., aldehyde protection via acetal formation) .
- Catalyst tuning : Use transition-metal catalysts (e.g., Pd) for directed C–H functionalization. Evidence from similar furan-carboxylic acid syntheses highlights the role of base strength in directing substitution .
- Solvent polarity : Non-polar solvents favor less solvolysis, improving selectivity for the desired isomer .
Q. How does the substitution pattern on the phenoxy group influence the compound’s biological or chemical activity?
Methodological Answer: The 2-methylphenoxy group impacts steric and electronic properties:
- Steric effects : Bulky substituents (e.g., 2-methyl) may hinder enzyme binding, reducing metabolic degradation. For example, analogs with 2,4-dichlorophenoxy groups show enhanced stability .
- Electronic effects : Electron-donating groups (e.g., -CH₃) increase electron density on the furan ring, altering reactivity in oxidation or coupling reactions .
- Biological activity : Derivatives with halogenated phenoxy groups exhibit antimicrobial properties, suggesting structure-activity relationships (SAR) worth exploring .
Q. Table 2: Substituent Effects on Furan Derivatives
| Substituent | Observed Effect | Reference |
|---|---|---|
| 2-Methylphenoxy | Enhanced thermal stability | |
| 2,4-Dichlorophenoxy | Increased antimicrobial activity | |
| Hydroxymethyl | Higher solubility in aqueous media |
Q. What methodologies assess the stability of this compound under varying storage or reaction conditions?
Methodological Answer:
- Accelerated stability studies : Expose the compound to elevated temperatures (40–80°C) and monitor degradation via HPLC or GC-MS. Evidence shows furan aldehydes degrade to 5-HMF at >60°C .
- pH-dependent stability : Test in buffers (pH 3–9) to identify degradation pathways (e.g., acid-catalyzed hydrolysis) .
- Light exposure : UV-Vis spectroscopy tracks photodegradation products, such as oxidized furan rings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
